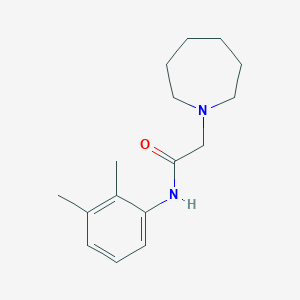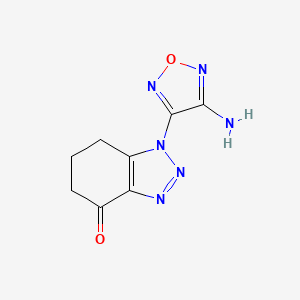![molecular formula C16H11N5 B5362931 2-phenyl-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5362931.png)
2-phenyl-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, also known as PPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including drug discovery and development.
作用機序
The mechanism of action of 2-phenyl-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in cell proliferation and survival. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of fungal and viral pathogens. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. However, the exact biochemical and physiological effects of this compound are still being investigated.
実験室実験の利点と制限
One of the main advantages of using 2-phenyl-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its potential as a therapeutic agent for various diseases. However, there are also limitations to its use, including its toxicity and potential side effects. Further research is needed to determine the optimal dosage and administration of this compound for different applications.
将来の方向性
There are several future directions for research on 2-phenyl-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, including:
1. Investigating its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders.
2. Studying its mechanism of action in more detail to identify potential targets for drug development.
3. Developing more efficient synthesis methods for this compound to increase its availability for research and potential clinical use.
4. Conducting clinical trials to determine the safety and efficacy of this compound in humans.
5. Exploring the potential of this compound as a diagnostic tool for other diseases, such as cancer and neurological disorders.
In conclusion, this compound is a chemical compound that has shown great potential for various scientific research applications, including drug discovery and development. Its mechanism of action, biochemical and physiological effects, and future directions for research are still being investigated. Further research is needed to fully understand the potential of this compound and its applications in various areas of scientific research.
合成法
The synthesis of 2-phenyl-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction between 4-pyridinylhydrazine and 2-phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid, followed by a cyclization reaction with 1,2,4-triazole-3-thione. The final product is obtained through purification and isolation processes.
科学的研究の応用
2-phenyl-7-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anticancer, antifungal, and antiviral activities. This compound has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease and as a therapeutic agent for neurological disorders such as Parkinson's disease.
特性
IUPAC Name |
2-phenyl-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5/c1-2-4-13(5-3-1)15-19-16-18-11-8-14(21(16)20-15)12-6-9-17-10-7-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGMYOCCPSJAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}ethanol](/img/structure/B5362856.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-L-histidinamide dihydrochloride](/img/structure/B5362864.png)
![1-{[1'-(pyridin-4-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-amine](/img/structure/B5362870.png)

![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5362888.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5362894.png)
![3-(2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5362899.png)
![4-(1H-imidazol-1-yl)-1-{[(4-methylbenzyl)amino]carbonyl}piperidine-4-carboxylic acid](/img/structure/B5362904.png)

![ethyl (5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5362916.png)

![2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5362943.png)
![6-ethyl-1,5-dimethyl-3-[(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]pyridin-2(1H)-one](/img/structure/B5362950.png)
![3-(4H-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5362954.png)